N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety linked to a bromobenzamide group via a propyl chain.
Properties
IUPAC Name |
3-bromo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O/c18-15-6-1-4-14(12-15)17(22)20-9-3-10-21-11-7-13-5-2-8-19-16(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSHAPFTDQEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the propyl chain: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with a suitable propylating agent.
Attachment of the bromobenzamide group: The final step involves the coupling of the propylated pyrrolo[2,3-b]pyridine with 3-bromobenzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine.
Chemical Reactions Analysis
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: This compound has shown promising biological activities, including inhibition of specific enzymes and receptors, making it a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, which are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A simpler analog that lacks the propyl and bromobenzamide groups, used as a core structure in various synthetic applications.
5-chloro-1H-pyrrolo[2,3-b]pyridine: A derivative with a chlorine substituent, known for its kinase inhibitory activity.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with a similar heterocyclic framework, used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article will discuss its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a bromobenzamide structure via a propyl chain. This unique configuration is believed to enhance its biological activities compared to simpler derivatives. The molecular formula is , with a molecular weight of approximately 340.21 g/mol.
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play a crucial role in various cellular processes, including proliferation, differentiation, and survival.
Mode of Action
Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation leads to downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are significant in regulating cell growth and survival, making FGFRs critical targets in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines. Notably:
- Breast Cancer Cells (4T1) : The compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells. The IC50 value for this activity was reported at approximately 150 nM.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the bromobenzamide structure can significantly influence biological activity. For example, substituents on the benzene ring can affect the binding affinity for FGFRs and alter the compound's overall potency.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anti-Cancer Activity : A study published in 2024 evaluated the anti-cancer properties of this compound in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups when administered at doses of 10 mg/kg body weight.
- Mechanistic Insights : Another study focused on elucidating the molecular mechanisms involved in apoptosis induction. It was found that the compound activates caspase pathways leading to programmed cell death.
The compound's biochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 340.21 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under physiological conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
